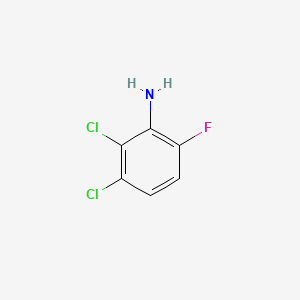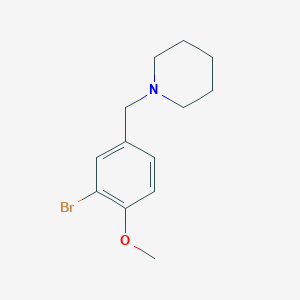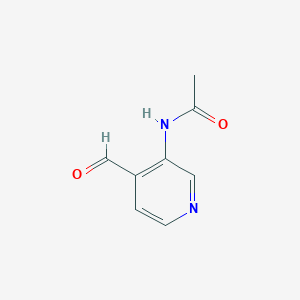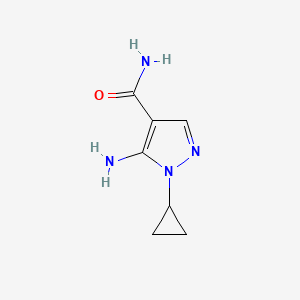![molecular formula C14H9BrClFO2 B1531098 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-02-5](/img/structure/B1531098.png)
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9BrClFO2 and a molecular weight of 343.58 . It is used in proteomics research .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) key for this compound is RCTCBRGRXDLGJJ-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis .Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the resources I found.Scientific Research Applications
Enzyme Reactivity and Inhibition
A study on the differential reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, shows the significance of halogen substituents in determining substrate behavior, ranging from normal substrates to potent competitive inhibitors. This research may suggest avenues for utilizing halogenated benzoyl chlorides in enzyme studies or drug design (Reynolds et al., 1988).
Synthesis of Heterocyclic Compounds
The unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions, utilizing substituted benzoyl chlorides, demonstrates the versatility of benzoyl chlorides in synthesizing complex aromatic structures. This method presents a straightforward route to obtaining compounds that could have pharmacological relevance (Begala et al., 2018).
Antimicrobial Analog Synthesis
The synthesis of fluorobenzamides containing thiazole and thiazolidine showcases the antimicrobial potential of fluorinated benzoyl chlorides. This study highlights the importance of specific substituents in enhancing antimicrobial activity, pointing towards the utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Synthetic Methodology Improvement
An improved synthetic method for prasugrel intermediate, involving a Grignard reaction with 2-fluorobenzyl bromide, exemplifies the application of halogenated benzoyl chlorides in optimizing pharmaceutical manufacturing processes. This study underlines the compound's role in streamlining synthesis routes for complex molecules (Zheng Min, 2013).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAGTJAPGJNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)
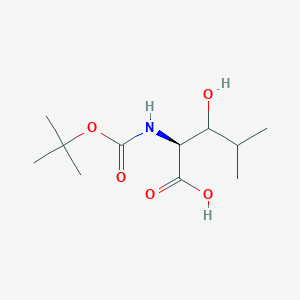

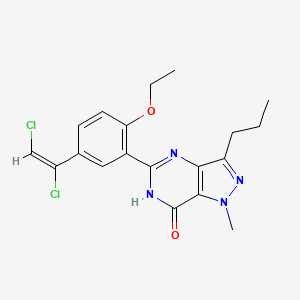
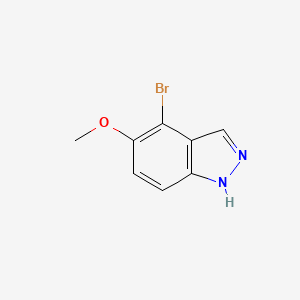
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)
